molecular formula C10H14O5 B11767702 1-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid CAS No. 1801203-48-4

1-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

Katalognummer: B11767702
CAS-Nummer: 1801203-48-4
Molekulargewicht: 214.21 g/mol
InChI-Schlüssel: VEYFMOYVLJZHRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Methoxycarbonyl)-2-oxabicyclo[222]octane-4-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicyclo ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid typically involves the following steps:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the methoxycarbonyl group: This step involves the esterification of the carboxylic acid group using methanol and a suitable catalyst, such as sulfuric acid.

    Oxidation and functionalization: The final step involves the oxidation of the bicyclic system to introduce the oxabicyclo moiety.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of esters or amides.

Wissenschaftliche Forschungsanwendungen

1-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
  • 4-Methoxycarbonylcubanecarboxylic acid
  • Bicyclo[2.2.2]octane-1-carboxylic acid

Uniqueness

1-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is unique due to the presence of the oxabicyclo ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.

Eigenschaften

CAS-Nummer

1801203-48-4

Molekularformel

C10H14O5

Molekulargewicht

214.21 g/mol

IUPAC-Name

1-methoxycarbonyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

InChI

InChI=1S/C10H14O5/c1-14-8(13)10-4-2-9(3-5-10,6-15-10)7(11)12/h2-6H2,1H3,(H,11,12)

InChI-Schlüssel

VEYFMOYVLJZHRD-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C12CCC(CC1)(CO2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.